

BAY-1316957 solubility and preparation for experiments

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Compound of Interest		
Compound Name:	BAY-1316957	
Cat. No.:	B605924	Get Quote

Application Notes and Protocols for BAY- 1316957

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-1316957 is a potent, selective, and orally active antagonist of the human prostaglandin E2 receptor subtype 4 (EP4-R).[1][2][3][4] With an IC50 of 15.3 nM for human EP4-R, this small molecule demonstrates excellent pharmacokinetic properties, making it a valuable tool for research in areas such as endometriosis, pain, and inflammation.[1] These application notes provide detailed information on the solubility and preparation of **BAY-1316957** for experimental use, along with protocols for relevant in vitro assays and a description of the EP4 receptor signaling pathway.

Physicochemical and Pharmacokinetic Properties of BAY-1316957

A summary of the key physicochemical and pharmacokinetic parameters of **BAY-1316957** is provided in the table below for easy reference.



Property	Value	Reference
Molecular Formula	C27H27N3O3	
Molecular Weight	441.52 g/mol	-
IC50 (human EP4-R)	15.3 nM	-
Solubility	DMSO: 100 mg/mL (226.49 mM)	
In Vivo Administration	Orally active	-
Dosage (Rats)	0.2-5 mg/kg (oral administration)	_
Bioavailability (Rats)	90%	-

Preparation of BAY-1316957 for Experiments In Vitro Stock Solution Preparation

For in vitro experiments, it is recommended to prepare a concentrated stock solution of **BAY-1316957** in a suitable organic solvent.

Recommended Solvent: Dimethyl sulfoxide (DMSO)

Protocol:

- Weigh the desired amount of **BAY-1316957** powder.
- Add the appropriate volume of DMSO to achieve a concentration of 100 mg/mL.
- To aid dissolution, sonicate the solution as needed.
- Store the stock solution at -20°C or -80°C. For short-term storage (up to one month), 4°C is acceptable.

Note: When preparing working solutions for cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.



In Vivo Formulation for Oral Administration

BAY-1316957 is orally bioavailable and has been successfully administered to rats. A common vehicle for oral gavage of compounds with similar properties involves a suspension in a mixture of solvents.

Recommended Vehicle Formulation: A suggested vehicle for oral administration is a solution containing DMSO and corn oil.

Protocol:

- Prepare a stock solution of BAY-1316957 in DMSO (e.g., 20.8 mg/mL).
- To prepare the final dosing solution, add 100 μL of the DMSO stock solution to 900 μL of corn oil.
- Mix the solution thoroughly to ensure a uniform suspension.

This formulation results in a 10% DMSO in corn oil vehicle. The volume to be administered will depend on the desired dosage and the weight of the animal.

Experimental Protocols In Vitro EP4 Receptor Antagonism Assay (cAMP Measurement)

The EP4 receptor is a Gs-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP). Therefore, a cAMP assay is a suitable method to determine the antagonist activity of **BAY-1316957**.

Principle: This protocol measures the ability of **BAY-1316957** to inhibit the PGE2-induced increase in intracellular cAMP levels in cells expressing the human EP4 receptor.

Materials:

- Cells stably expressing the human EP4 receptor (e.g., HEK293 or CHO cells)
- Cell culture medium



- Prostaglandin E2 (PGE2)
- BAY-1316957
- cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
- Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Protocol:

- Cell Seeding: Seed the EP4-expressing cells into a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
- Compound Preparation: Prepare a serial dilution of BAY-1316957 in assay buffer. Also, prepare a solution of PGE2 at a concentration that elicits a submaximal response (e.g., EC80).
- Antagonist Incubation: Pre-incubate the cells with varying concentrations of BAY-1316957 for a specified time (e.g., 15-30 minutes) at room temperature.
- Agonist Stimulation: Add the PGE2 solution to the wells to stimulate the EP4 receptor.
- cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
- Data Analysis: Plot the cAMP concentration against the log concentration of BAY-1316957 and determine the IC50 value.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.

Principle: This assay measures the transport of **BAY-1316957** across a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium.

Materials:



- Caco-2 cells
- Cell culture medium and supplements
- Transwell inserts (e.g., 24-well format)
- Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
- BAY-1316957
- Analytical method for quantification (e.g., LC-MS/MS)

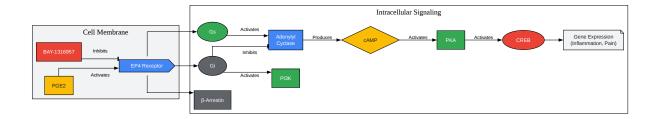
Protocol:

- Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
- Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
- Transport Experiment (Apical to Basolateral): a. Wash the cell monolayer with pre-warmed transport buffer. b. Add the BAY-1316957 solution (in transport buffer) to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.
- Sample Analysis: Quantify the concentration of BAY-1316957 in the collected samples using a validated analytical method.
- Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) Where:
 - dQ/dt is the rate of drug appearance in the receiver chamber.
 - A is the surface area of the membrane.
 - C0 is the initial concentration in the donor chamber.



Signaling Pathway and Experimental Workflow Diagrams

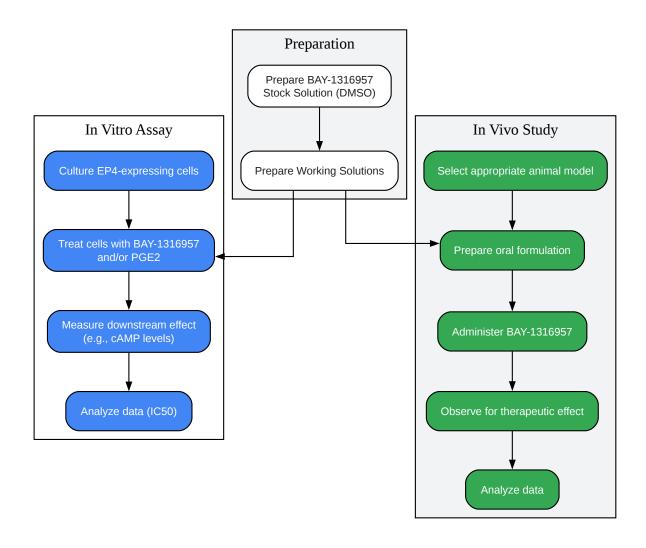
The following diagrams illustrate the EP4 receptor signaling pathway and a general experimental workflow for testing **BAY-1316957**.



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Caption: EP4 Receptor Signaling Pathway.





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Caption: Experimental Workflow for BAY-1316957.

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